Mexoticin

准备方法

Mexoticin可从芸香科植物(Murraya omphalocarpa)的叶等天然来源中提取 . 提取过程通常涉及溶剂提取,然后采用色谱技术纯化化合物。 除了天然提取外,还开发了合成路线来生产this compound。 其中一种方法涉及使用花椒属植物(Zanthoxylum nitidum),其中this compound与其他香豆素一起被分离出来 . 合成过程包括植物材料的分离、使用溶剂提取以及使用色谱方法纯化等步骤 .

化学反应分析

Mexoticin会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,this compound的氧化会导致羟基化衍生物的形成,而还原会产生该化合物的还原形式 .

科学研究应用

Chemical Properties and Mechanism of Action

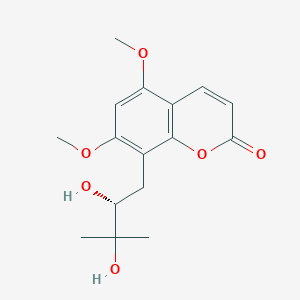

Mexoticin is characterized by its unique structural properties, which include a fused benzopyran ring system typical of coumarins. Its chemical formula is , with a molecular weight of 270.28 g/mol. The compound exhibits a range of biological activities, including:

- Anti-inflammatory : Reduces inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial : Effective against various pathogens, including Gram-positive and Gram-negative bacteria.

- Antitumor : Shows promise in inhibiting cancer cell proliferation.

- Cholinesterase Inhibition : Potentially beneficial for treating neurodegenerative diseases like Alzheimer's.

This compound's biological activities make it a candidate for various therapeutic applications. The following table summarizes its key properties and potential uses:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways and cytokines. |

| Antimicrobial | Exhibits activity against multiple bacterial strains. |

| Antitumor | Inhibits cancer cell growth in vitro. |

| Cholinesterase Inhibition | Enhances cognitive function by increasing acetylcholine levels in the brain. |

Medicinal Applications

This compound has been investigated for its therapeutic potential in several areas:

- Neurodegenerative Diseases : As a cholinesterase inhibitor, this compound may enhance cognitive function and memory in conditions like Alzheimer's disease. Studies have shown that it can improve cognitive performance in animal models.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory conditions .

- Antimicrobial Agents : Research indicates that this compound possesses significant antimicrobial properties, making it suitable for developing natural preservatives or therapeutic agents against infections .

Industrial Applications

This compound is also being explored for its potential in industrial applications:

- Natural Product Libraries : The compound is utilized in creating libraries of bioactive compounds for drug discovery, particularly in the pharmaceutical industry.

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of this compound on cognitive performance using rodent models. Results indicated that treatment with this compound significantly improved memory tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited bacterial growth at specific concentrations. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, supporting its application as a natural antimicrobial agent .

作用机制

Mexoticin的作用机制涉及其与各种分子靶标和途径的相互作用。 This compound通过抑制胆碱酯酶等酶来发挥作用,胆碱酯酶在神经传递中发挥作用 . 该化合物的抗氧化特性归因于其清除自由基和减少氧化应激的能力 . 此外,this compound的抗炎作用是通过抑制促炎细胞因子和酶介导的 .

相似化合物的比较

Mexoticin在结构上类似于其他香豆素,如异香豆素、托达库林和托达内酯 . This compound由于其独特的生物活性特性及其与其他香豆素相比更有效地抑制胆碱酯酶的能力而独一无二 . 下表提供了this compound与类似化合物的比较:

| 化合物 | 分子式 | 独特性质 |

|---|---|---|

| This compound | C16H20O6 | 有效抑制胆碱酯酶 |

| 异香豆素 | C19H24O6 | 对癌细胞系的细胞毒性 |

| 托达库林 | C20H22O6 | 抗菌和抗真菌活性 |

| 托达内酯 | C20H22O6 | 抗炎和镇痛作用 |

This compound的独特特性使其成为在各种科学领域进行进一步研究和开发的宝贵化合物。

生物活性

Mexoticin, a coumarin derivative, is primarily isolated from the leaves of Murraya omphalocarpa and Murraya paniculata. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in treating neurological disorders, anti-inflammatory responses, and antimicrobial effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : this compound is classified as a coumarin, characterized by a benzopyran ring structure with various substituents that influence its biological properties.

- Source : It is predominantly extracted from the leaves of Murraya omphalocarpa and Murraya paniculata, both of which are known for their medicinal properties.

Cholinesterase Inhibition

This compound has been identified as a potential cholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's. Cholinesterase inhibitors are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

- Research Findings : Studies have shown that this compound exhibits inhibitory effects on cholinesterase activity, indicating its potential use in developing treatments for cognitive disorders .

Anti-inflammatory and Antioxidant Effects

The compound has demonstrated notable anti-inflammatory and antioxidant activities, which can be beneficial in managing conditions associated with oxidative stress and inflammation.

- Mechanism : this compound's antioxidant properties may stem from its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. This activity is essential for exploring its potential as a natural preservative or therapeutic agent against infections.

- Case Study : A study focusing on coumarins from Murraya paniculata revealed that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of this compound:

| Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Cholinesterase | Not specified | |

| Soluble Epoxide Hydrolase (sEH) | > 25 ND | |

| Monoamine Oxidase-B (MAO-B) | 153.25 ± 1.58 nM |

These findings suggest that this compound could play a role in modulating various biochemical pathways relevant to disease treatment.

The biological effects of this compound are believed to occur through several mechanisms:

- Binding Interactions : this compound may bind to specific enzymes and receptors, altering their activity and affecting cellular signaling pathways.

- Gene Expression Modulation : The compound may influence gene expression related to inflammation and oxidative stress response .

- Metabolic Pathway Interactions : Preliminary studies suggest that this compound could affect metabolic pathways by interacting with various enzymes or cofactors .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of coumarins, including this compound, using animal models. Results indicated that treatment with this compound led to improved cognitive performance in memory tasks compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound effectively inhibited bacterial growth at specific concentrations. The study highlighted its potential application in developing natural antimicrobial agents .

属性

IUPAC Name |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939511 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-00-4 | |

| Record name | Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mexoticin and where is it found?

A1: this compound is a prenylcoumarin, a type of organic compound characterized by a coumarin backbone with an attached prenyl group. It has been isolated from various plant species, including Murraya paniculata [, , , ], Triphasia trifolia [], Severinia buxifolia [], Citrus grandis [], Citrus medica [], Toddalia asiatica [, ], and Peucedanum delavayi [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22O5. Its molecular weight is 330.37 g/mol. []

Q3: Has the absolute configuration of this compound been determined?

A3: Yes, the absolute stereochemistry of (-)-mexoticin has been established through its chemical correlation with another coumarin, omphamurin. [, ]

Q4: Are there any studies on the biological activity of this compound?

A4: While limited, some studies suggest potential biological activities. This compound, along with other coumarins, isolated from Triphasia trifolia displayed moderate antimicrobial activity. In addition, it demonstrated cholinesterase inhibition in thin-layer chromatography (TLC) tests. []

Q5: What analytical techniques are typically used to identify and characterize this compound?

A5: this compound is often characterized using a combination of spectroscopic techniques and chromatographic methods. Spectroscopic methods include UV, IR, NMR, and mass spectrometry. These provide structural information based on the compound's interaction with electromagnetic radiation. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for separation and identification based on the compound's polarity and other physicochemical properties. [, , ]

Q6: Is there any research on the crystal structure of this compound?

A6: Yes, the crystal and molecular structure of this compound has been determined. [] This information can be valuable for understanding its physical and chemical properties.

Q7: Are there any known substitutes or alternatives for compounds like this compound?

A7: This question requires further research. Exploring the existing literature on coumarins and their applications might reveal potential alternatives with similar biological activities.

Q8: What is the historical context of this compound research?

A8: The initial isolation and characterization of this compound likely marked the beginning of its research journey. The earliest available research paper in this set dates back to 1985, indicating that research on this compound and related coumarins has been ongoing for several decades. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。